molecular formula C7H4F5N3O2 B1433519 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine CAS No. 1803582-25-3

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine

Cat. No.: B1433519
CAS No.: 1803582-25-3
M. Wt: 257.12 g/mol
InChI Key: UMWFBMPVKSDYDK-UHFFFAOYSA-N
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Description

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine is a chemical compound with the molecular formula C7H4F5N3O2 and a molecular weight of 257.12 g/mol It is characterized by the presence of a nitro group at the 5-position, a pentafluoroethyl group at the 2-position, and an amine group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine typically involves the nitration of 2-(pentafluoroethyl)pyridine followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pentafluoroethyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with target molecules. The pentafluoroethyl group contributes to the compound’s lipophilicity and can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(trifluoromethyl)pyridin-4-amine
  • 5-Nitro-2-(difluoromethyl)pyridin-4-amine
  • 5-Nitro-2-(fluoromethyl)pyridin-4-amine

Uniqueness

5-Nitro-2-(pentafluoroethyl)pyridin-4-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N3O2/c8-6(9,7(10,11)12)5-1-3(13)4(2-14-5)15(16)17/h1-2H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWFBMPVKSDYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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